molecular formula C12H13N3O5 B14182835 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate CAS No. 920966-50-3

4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate

Cat. No.: B14182835
CAS No.: 920966-50-3
M. Wt: 279.25 g/mol
InChI Key: SJQUMAJXAFTLOK-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a piperazine ring with a keto group

Properties

CAS No.

920966-50-3

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

(4-nitrophenyl) 4-methyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C12H13N3O5/c1-13-6-7-14(8-11(13)16)12(17)20-10-4-2-9(3-5-10)15(18)19/h2-5H,6-8H2,1H3

InChI Key

SJQUMAJXAFTLOK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate typically involves the reaction of 4-nitrophenyl hydrazine with 4-methyl-3-oxo-piperazinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate: Unique due to the presence of both nitrophenyl and piperazine groups.

    4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxamide: Similar structure but with an amide group instead of a carboxylate.

    4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarbothioate: Contains a thioester group instead of a carboxylate.

Uniqueness: The combination of the nitrophenyl group and the piperazine ring in 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate provides unique chemical and biological properties, making it a valuable compound for various research applications.

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